Cas no 478248-52-1 (2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

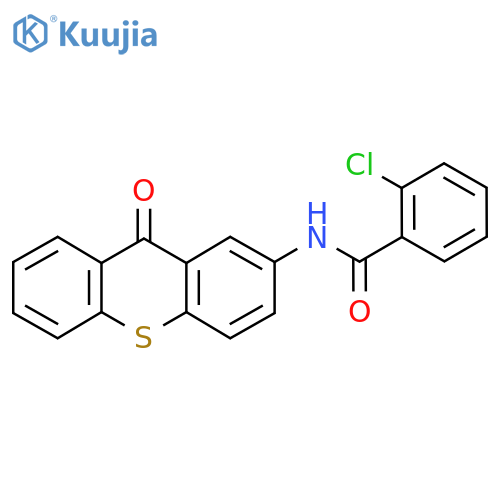

478248-52-1 structure

商品名:2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

CAS番号:478248-52-1

MF:C20H12ClNO2S

メガワット:365.832782745361

CID:4714581

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

- SMR000179867

- MLS000546469

- 2-chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide

- 2-chloro-N-(9-oxothioxanthen-2-yl)benzamide

- Bionet1_004425

- BDBM49506

- HMS581J07

- cid_3794832

- HMS2305P05

- REGID_FOR_CID_3794832

- STK737066

- 2-chloro-N-(9-oxo-2-thioxanthenyl)benzamide

- 2-chloro-N-(9-ketothioxanthen-2-yl)benzamide

- 2-chloro-N~1~-(9-oxo-9H-thioxanthen-2-yl)benzami

- 2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

-

- インチ: 1S/C20H12ClNO2S/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-18-15(11-12)19(23)14-6-2-4-8-17(14)25-18/h1-11H,(H,22,24)

- InChIKey: GDNFHTMLVHWAQG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1C(NC1C=CC2=C(C=1)C(C1C=CC=CC=1S2)=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 528

- トポロジー分子極性表面積: 71.5

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429858-1g |

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide |

478248-52-1 | 90% | 1g |

¥3121.00 | 2024-05-12 |

2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

478248-52-1 (2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide) 関連製品

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬